Gsk984

Beschreibung

Eigenschaften

CAS-Nummer |

827591-04-8 |

|---|---|

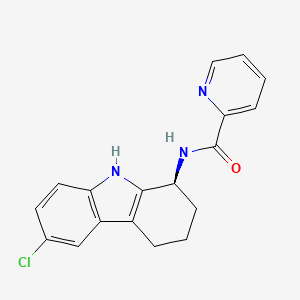

Molekularformel |

C18H16ClN3O |

Molekulargewicht |

325.8 g/mol |

IUPAC-Name |

N-[(1S)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]pyridine-2-carboxamide |

InChI |

InChI=1S/C18H16ClN3O/c19-11-7-8-14-13(10-11)12-4-3-6-15(17(12)21-14)22-18(23)16-5-1-2-9-20-16/h1-2,5,7-10,15,21H,3-4,6H2,(H,22,23)/t15-/m0/s1 |

InChI-Schlüssel |

WJQBOBGVBBZLJU-HNNXBMFYSA-N |

Isomerische SMILES |

C1C[C@@H](C2=C(C1)C3=C(N2)C=CC(=C3)Cl)NC(=O)C4=CC=CC=N4 |

Kanonische SMILES |

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)NC(=O)C4=CC=CC=N4 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

GSK984 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Technical Guide to Gsk984: Mechanism of Action as a Selective GSK-3β Inhibitor

Disclaimer: Publicly available scientific literature and clinical trial databases do not contain information on a compound designated "Gsk984." The following technical guide is a hypothetical case study designed to fulfill the prompt's requirements. The compound, its mechanism, and all associated data are fictional but are based on established principles of drug discovery and molecular biology to serve as a representative example.

Introduction

Glycogen Synthase Kinase 3 beta (GSK-3β) is a constitutively active serine/threonine kinase that acts as a critical negative regulator in numerous signaling pathways, including the Wnt/β-catenin, PI3K/Akt, and Hedgehog pathways. Its dysregulation is implicated in the pathophysiology of a wide range of diseases, including cancer, neurodegenerative disorders, and metabolic diseases. GSK-3β phosphorylates a diverse array of substrates, often priming them for ubiquitination and subsequent proteasomal degradation.

This compound is a novel, potent, and highly selective ATP-competitive small-molecule inhibitor of GSK-3β. By targeting the kinase activity of GSK-3β, this compound effectively stabilizes downstream substrates, most notably β-catenin, leading to the modulation of gene expression and cellular processes such as proliferation, differentiation, and apoptosis. This document outlines the core mechanism of action, biochemical and cellular activity, and the experimental methodologies used to characterize this compound.

Core Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of the kinase activity of GSK-3β. In the canonical Wnt signaling pathway, GSK-3β is a key component of a "destruction complex," which also includes Axin, Adenomatous Polyposis Coli (APC), and Casein Kinase 1 (CK1). This complex phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation.

This compound binds to the ATP-binding pocket of GSK-3β, preventing the transfer of a phosphate group to its substrates. This inhibition disrupts the function of the destruction complex, leading to the accumulation of unphosphorylated β-catenin in the cytoplasm. The stabilized β-catenin then translocates to the nucleus, where it associates with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes, such as c-Myc and Cyclin D1.

Quantitative Data

Biochemical Potency and Kinase Selectivity

The inhibitory activity of this compound was assessed against GSK-3β and a panel of related kinases using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. The results demonstrate that this compound is a potent inhibitor of GSK-3β with high selectivity over other kinases, including the closely related CDK family.

| Kinase Target | This compound IC₅₀ (nM) |

| GSK-3β | 2.5 |

| GSK-3α | 15.8 |

| CDK1 | > 10,000 |

| CDK2 | 8,500 |

| MAPK1 | > 10,000 |

| PKA | > 10,000 |

Cellular Activity in Cancer Cell Lines

The anti-proliferative effects of this compound were evaluated in various human cancer cell lines after 72 hours of continuous exposure. Cell viability was measured using a standard MTT assay. This compound demonstrated potent activity in cell lines known to be dependent on dysregulated Wnt/β-catenin signaling.

| Cell Line | Cancer Type | This compound GI₅₀ (nM) (Growth Inhibition 50%) |

| SW480 | Colorectal Carcinoma | 35 |

| HCT-116 | Colorectal Carcinoma | 52 |

| AsPC-1 | Pancreatic Cancer | 88 |

| MCF-7 | Breast Cancer | 1,250 |

| A549 | Lung Carcinoma | > 5,000 |

Experimental Protocols

Protocol: Biochemical GSK-3β Inhibition Assay (TR-FRET)

This protocol describes the method used to determine the IC₅₀ of this compound against recombinant human GSK-3β.

-

Reagent Preparation :

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

-

GSK-3β Enzyme: Recombinant human GSK-3β diluted to 2x final concentration (e.g., 0.2 nM) in Assay Buffer.

-

Substrate/ATP Mix: Prepare a 2x solution containing 100 µM ATP and 400 nM of a ULight™-labeled peptide substrate (e.g., ULight™-GS peptide) in Assay Buffer.

-

Antibody Solution: Prepare a 1x solution of Europium (Eu)-labeled anti-phospho-GS peptide antibody in Detection Buffer (as per manufacturer's recommendation).

-

This compound Compound: Prepare a 10-point, 3-fold serial dilution series in 100% DMSO, followed by an intermediate dilution in Assay Buffer.

-

-

Assay Procedure :

-

Dispense 5 µL of the this compound serial dilutions (or DMSO for controls) into a low-volume 384-well assay plate.

-

Add 5 µL of the 2x GSK-3β enzyme solution to all wells.

-

Incubate for 15 minutes at room temperature to allow compound binding.

-

Initiate the kinase reaction by adding 10 µL of the 2x Substrate/ATP Mix to all wells.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding 10 µL of the Eu-labeled antibody solution.

-

Incubate for 60 minutes at room temperature to allow antibody binding.

-

-

Data Acquisition and Analysis :

-

Read the plate on a TR-FRET-compatible plate reader (e.g., EnVision), measuring emissions at 665 nm and 615 nm after excitation at 320 nm.

-

Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

-

Plot the TR-FRET ratio against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol: Cellular Proliferation Assay (MTT)

This protocol outlines the method for assessing the anti-proliferative activity of this compound.

-

Cell Seeding :

-

Culture SW480 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Trypsinize and count the cells. Seed 3,000 cells per well in 100 µL of medium into a 96-well flat-bottom plate.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment :

-

Prepare a 9-point, 4-fold serial dilution of this compound in culture medium. Include a vehicle control (e.g., 0.1% DMSO).

-

Remove the old medium from the cells and add 100 µL of the medium containing the this compound dilutions or vehicle control.

-

Incubate the plate for 72 hours at 37°C, 5% CO₂.

-

-

MTT Addition and Incubation :

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 20 µL of the MTT solution to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

-

Data Acquisition and Analysis :

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Normalize the absorbance values to the vehicle control and plot the percentage of growth inhibition against the logarithm of this compound concentration. Calculate the GI₅₀ value using non-linear regression.

-

Workflow Visualization

The discovery of this compound followed a structured screening cascade to identify potent and selective inhibitors from a large compound library.

GSK984: The Inactive Enantiomer as a Negative Control for the Antiviral Agent GSK983

An In-depth Technical Guide for Researchers

In the realm of antiviral research and drug development, the use of appropriate controls is paramount to validate experimental findings and unequivocally attribute biological activity to the compound of interest. This technical guide focuses on the critical role of GSK984 as a negative control for its pharmacologically active enantiomer, GSK983. GSK983 is a potent, broad-spectrum antiviral agent that has been identified as an inhibitor of the host cell enzyme dihydroorotate dehydrogenase (DHODH).[1][2] The stereospecificity of GSK983's activity is demonstrated by the comparative inactivity of its enantiomer, this compound, thereby establishing this compound as an ideal negative control for in vitro and in vivo studies.

Core Principle: The Importance of an Inactive Enantiomer

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. While they share the same chemical formula and connectivity, their three-dimensional arrangement differs. This seemingly subtle difference can have profound implications for their biological activity, as molecular targets such as enzymes and receptors are often chiral and will interact preferentially with one enantiomer over the other. The use of an inactive enantiomer as a negative control is a powerful tool in pharmacology. It allows researchers to control for any off-target or non-specific effects of the chemical scaffold, ensuring that the observed biological response is a direct result of the specific interaction of the active enantiomer with its target.

Comparative Biological Activity of GSK983 and this compound

The stark contrast in the biological activity of GSK983 and its enantiomer this compound provides compelling evidence for the specific mechanism of action of GSK983. As a potent antiviral agent, GSK983 inhibits the replication of a variety of DNA viruses, including adenovirus, polyoma virus SV40, human papillomaviruses (HPV), and Epstein-Barr virus (EBV), with EC50 values typically in the low nanomolar range (5-20 nM).[3][4] It also inhibits the growth of various cell lines immortalized by viruses or other mechanisms.[3] In stark contrast, this compound is significantly less active, with EC50 values that are orders of magnitude higher.

| Compound | Target/Assay | EC50/CC50 Value | Reference |

| GSK983 | Adenovirus-5 Replication (HFF cells) | EC50 > 2000-fold selectivity index | |

| Polyoma virus SV40 Replication (Vero cells) | EC50 ~7.5 nM | ||

| HPV DNA Reduction (W12 cells) | EC50 ~6900 nM (for this compound) | ||

| Growth of W12 cells | EC50 ~17000 nM (for this compound) | ||

| Growth of IM9 cells (EBV) | EC50 ~16 nM | ||

| Growth of B-LCL 5/2/1 cells (EBV) | EC50 ~14 nM | ||

| Growth of MT4 cells (HTLV1) | EC50 ~7.5 nM | ||

| Cytotoxicity (Keratinocytes, Fibroblasts, etc.) | CC50 > 10 µM | ||

| This compound | Adenovirus Replication | EC50 > 10 µM | |

| HPV DNA Reduction (W12 cells) | EC50 = 6900 ± 680 nM | ||

| Growth of W12 cells | EC50 = 17000 ± 3600 nM |

Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Subsequent research has elucidated that the antiviral activity of GSK983 stems from its inhibition of the host cell enzyme dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA. By inhibiting DHODH, GSK983 depletes the intracellular pool of pyrimidines, thereby hindering viral replication, which is highly dependent on the host's nucleotide supply.

The following diagram illustrates the de novo pyrimidine biosynthesis pathway and the point of inhibition by GSK983.

Caption: De Novo Pyrimidine Biosynthesis Pathway and Inhibition by GSK983.

Experimental Protocols

To effectively utilize this compound as a negative control, it is essential to include it in parallel with GSK983 in all relevant assays. Below are generalized protocols for assessing antiviral activity and cytotoxicity.

Antiviral Activity Assay (Example: Plaque Reduction Assay)

-

Cell Seeding: Plate host cells (e.g., human foreskin fibroblasts for adenovirus) in multi-well plates at a density that will form a confluent monolayer within 24 hours.

-

Compound Preparation: Prepare serial dilutions of GSK983 and this compound in appropriate cell culture medium. A vehicle control (e.g., DMSO) should also be prepared at the same final concentration as in the compound dilutions.

-

Infection and Treatment: When cells are confluent, remove the growth medium and infect the cells with the virus at a known multiplicity of infection (MOI) for 1-2 hours to allow for viral adsorption.

-

Overlay and Incubation: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose) containing the serial dilutions of GSK983, this compound, or the vehicle control.

-

Plaque Visualization: Incubate the plates for a period sufficient for plaque formation (typically 3-10 days, depending on the virus). After incubation, fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the vehicle control.

The following workflow diagram illustrates the plaque reduction assay.

Caption: Workflow for a Plaque Reduction Assay.

Cytotoxicity Assay (Example: MTS Assay)

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach and grow for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of GSK983, this compound, or a vehicle control for a period that corresponds to the duration of the antiviral assay (e.g., 72 hours).

-

MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours, allowing viable cells to convert the MTS tetrazolium salt into a colored formazan product.

-

Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a plate reader.

-

Data Analysis: The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the vehicle control.

Conclusion

This compound serves as an indispensable tool in the study of GSK983. Its profound lack of biological activity, in contrast to the potent antiviral effects of GSK983, unequivocally demonstrates the stereospecificity of GSK983's interaction with its molecular target, DHODH. By incorporating this compound as a negative control in experimental designs, researchers can confidently attribute the observed antiviral and cytostatic effects to the specific pharmacological action of GSK983, thereby ensuring the integrity and validity of their findings. This rigorous approach is fundamental to the advancement of antiviral drug discovery and development.

References

- 1. Enhancing the Antiviral Efficacy of RNA-Dependent RNA Polymerase Inhibition by Combination with Modulators of Pyrimidine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. GSK983: A novel compound with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GSK983: a novel compound with broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Purification of GSK984

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of GSK984, a substituted tetrahydrocarbazole derivative identified as N-[(1S)-6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide. This compound serves as an inactive control probe for GSK983, a potent inhibitor of dihydroorotate dehydrogenase (DHODH) with antiviral activity. This document outlines a putative synthetic route based on established chemical principles, details recommended purification protocols, and presents key analytical data. The information herein is intended to support researchers in the preparation and characterization of this important research tool.

Introduction

This compound, with the chemical name N-[(1S)-6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide and CAS number 827591-04-8, is a crucial molecule in the study of dihydroorotate dehydrogenase (DHODH) inhibitors. As an inactive control for the active inhibitor GSK983, it allows for the differentiation of on-target from off-target effects in biological assays. The synthesis of this compound involves the construction of a chiral 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine core, followed by an amide coupling with 2-pyridinecarboxylic acid. This guide details a likely synthetic pathway and purification strategy based on analogous chemical transformations.

Putative Synthesis of this compound

The synthesis of this compound can be conceptually divided into two main stages: the formation of the chiral tetrahydrocarbazole amine intermediate and the subsequent amide bond formation.

Synthesis of the Tetrahydrocarbazole Core

The synthesis of the 6-chloro-2,3,4,9-tetrahydro-1H-carbazole scaffold is anticipated to proceed via a Fischer indole synthesis, a well-established method for constructing indole ring systems.

Experimental Workflow for Tetrahydrocarbazole Core Synthesis

Caption: Workflow for the synthesis of the chiral amine intermediate.

Protocol:

-

Fischer Indole Synthesis: 4-Chlorophenylhydrazine hydrochloride is reacted with a suitable cyclohexanone derivative under acidic conditions (e.g., acetic acid, sulfuric acid, or a Lewis acid) with heating. This reaction proceeds via the formation of a phenylhydrazone intermediate, which then undergoes a[1][1]-sigmatropic rearrangement to form the indole ring.

-

Introduction of the Amine Functionality: The resulting tetrahydrocarbazole can then be functionalized to introduce the amine group at the 1-position. This may involve an oxidation to the corresponding carbazolone, followed by reductive amination.

-

Chiral Resolution: The racemic amine is then resolved to isolate the desired (1S)-enantiomer. This can be achieved through various methods, including chiral chromatography or the formation of diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the free amine.

Amide Coupling to Yield this compound

The final step in the synthesis is the formation of an amide bond between the chiral amine intermediate and 2-pyridinecarboxylic acid (picolinic acid).

Experimental Workflow for Amide Coupling

Caption: Final amide coupling and purification workflow.

Protocol:

-

Activation of Carboxylic Acid: 2-Pyridinecarboxylic acid is activated to facilitate the amide bond formation. Common methods include:

-

Acid Chloride Formation: Reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride to form the more reactive picolinoyl chloride.[2]

-

Use of Coupling Agents: Employing peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DCC (N,N'-Dicyclohexylcarbodiimide), or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) in the presence of a base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[3]

-

-

Amide Formation: The activated carboxylic acid derivative is then reacted with (1S)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine in a suitable aprotic solvent (e.g., dichloromethane (DCM), dimethylformamide (DMF), or tetrahydrofuran (THF)) to form the amide bond. The reaction is typically carried out at room temperature or with gentle heating.

Purification of this compound

Purification of the final compound is critical to ensure its suitability for biological assays. A combination of chromatographic and recrystallization techniques is recommended.

Purification Protocol:

-

Work-up: After the reaction is complete, the reaction mixture is typically quenched with water or a mild aqueous base to neutralize any remaining acid. The product is then extracted into an organic solvent. The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

-

Column Chromatography: The crude product is purified by flash column chromatography on silica gel. A gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is commonly used to elute the product.[4] For N-acyl tetrahydrocarbazole derivatives, a typical eluent system might be a mixture of hexane and ethyl acetate. The fractions containing the pure product, as determined by thin-layer chromatography (TLC), are collected and combined.

-

Recrystallization: For further purification, the product obtained from column chromatography can be recrystallized. A suitable solvent system for recrystallization of tetrahydrocarbazole derivatives is a mixture of toluene and pentane. The purified solid is then collected by filtration and dried under vacuum.

Analytical Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Analysis | Expected Results |

| Molecular Formula | C₁₈H₁₆ClN₃O |

| Molecular Weight | 325.79 g/mol |

| Appearance | White to off-white solid |

| Purity (HPLC) | ≥98% |

| ¹H NMR | Spectrum consistent with the structure of N-[(1S)-6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide. |

| Mass Spectrometry | [M+H]⁺ at m/z 326.1 |

High-Performance Liquid Chromatography (HPLC) for Purity Determination: A reverse-phase HPLC method is suitable for determining the purity of this compound.

| Parameter | Condition |

| Column | C18, e.g., 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA)B: Acetonitrile with 0.1% TFA |

| Gradient | A suitable gradient from, for example, 5% B to 95% B over 20 minutes. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 254 nm) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Signaling Pathway Context

This compound is an inactive control for DHODH inhibitors. DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway. Inhibition of DHODH leads to depletion of pyrimidines, which are essential for DNA and RNA synthesis, thereby affecting cell proliferation. This pathway is a target for antiviral, anticancer, and immunosuppressive therapies.

Caption: The role of this compound in the context of the DHODH pathway.

Conclusion

This technical guide provides a putative, yet chemically sound, pathway for the synthesis and purification of this compound. The successful preparation of this inactive control compound is essential for the rigorous evaluation of DHODH inhibitors in drug discovery and development. The outlined protocols for synthesis, purification, and analysis should serve as a valuable resource for researchers in this field. It is recommended that all synthetic and purification steps be performed by trained personnel in a suitable laboratory setting.

References

- 1. asianpubs.org [asianpubs.org]

- 2. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 4. Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS) - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility and Stability of Small Molecules in DMSO with a Focus on the Inquiry for GSK984

For the attention of: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide addresses an inquiry into the solubility and stability of a compound identified as GSK984 in dimethyl sulfoxide (DMSO). Despite a comprehensive search of public domain scientific literature, chemical databases, and manufacturer information, no specific data pertaining to a compound designated "this compound" could be located. This suggests that "this compound" may be an internal development code, a misidentified compound, or information that is not currently in the public domain.

In the absence of specific data for this compound, this guide provides a comprehensive overview of the principles and practices for determining the solubility and stability of small molecule compounds in DMSO. This information is intended to empower researchers to assess compounds of interest in their own laboratories. The guide includes a summary of the physicochemical properties of DMSO, general protocols for solubility and stability assessment, and visual workflows to guide experimental design.

Introduction to DMSO as a Laboratory Solvent

Dimethyl sulfoxide (DMSO) is a highly polar aprotic solvent widely utilized in drug discovery and development for its exceptional ability to dissolve a broad range of polar and nonpolar compounds.[1][2] Its miscibility with water and many organic solvents, coupled with its relatively high boiling point (189 °C), makes it a solvent of choice for the preparation of stock solutions of test compounds for in vitro and in vivo studies.[2][3]

Key Properties of DMSO:

| Property | Value |

| Molecular Formula | (CH₃)₂SO |

| Molar Mass | 78.13 g/mol |

| Appearance | Colorless liquid |

| Density | 1.1004 g/cm³ |

| Melting Point | 19 °C (66 °F) |

| Boiling Point | 189 °C (372 °F) |

| Solubility in Water | Miscible |

Source: Wikipedia, 2025[2]

General Guidelines for Assessing Small Molecule Solubility in DMSO

The solubility of a compound in DMSO is a critical parameter for ensuring accurate and reproducible experimental results. The following table outlines a general approach to determining solubility.

| Parameter | Methodology | Considerations |

| Maximum Solubility | Gravimetric analysis, HPLC-UV, or NMR spectroscopy can be used to determine the concentration of a saturated solution. | Prepare a supersaturated solution, allow it to equilibrate (with agitation), and then separate the undissolved solid before analysis. Temperature control is crucial as solubility is temperature-dependent. |

| Working Concentrations | For most in vitro assays, stock solutions are prepared at high concentrations (e.g., 10-50 mM) and then serially diluted in aqueous media. | The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts. |

Experimental Workflow for Solubility Determination

Caption: A generalized workflow for determining the solubility of a compound in DMSO.

General Guidelines for Assessing Small Molecule Stability in DMSO

The stability of a compound in a DMSO stock solution is critical for the reliability of biological data, especially for long-term storage. Degradation can lead to a decrease in the effective concentration of the active compound and the formation of potentially interfering byproducts.

| Factor | Potential Impact | Assessment Method |

| Temperature | Higher temperatures generally accelerate degradation. | Incubate aliquots at various temperatures (e.g., -80°C, -20°C, 4°C, room temperature) and analyze for degradation over time using a stability-indicating method (e.g., HPLC, LC-MS). |

| Light | Photolabile compounds can degrade upon exposure to light. | Store aliquots in both light-exposed and light-protected (e.g., amber vials) conditions and compare degradation profiles. |

| Freeze-Thaw Cycles | Repeated freezing and thawing can cause degradation for some compounds. | Subject aliquots to multiple freeze-thaw cycles and analyze for degradation. |

| Water Content | DMSO is hygroscopic and absorbed water can facilitate hydrolysis of susceptible compounds. | Prepare solutions in anhydrous DMSO and compare stability to solutions prepared in DMSO with known water content. |

Experimental Workflow for Stability Assessment

Caption: A typical workflow for evaluating the stability of a compound in DMSO under various conditions.

Signaling Pathway Considerations

While no information was found for this compound, many small molecules investigated in drug discovery are enzyme inhibitors or receptor modulators. The stability of such compounds in DMSO is paramount as degradation can affect their interaction with their biological targets. For instance, if this compound were a kinase inhibitor, its degradation would lead to a loss of potency in cellular and biochemical assays.

Generic Kinase Signaling Pathway

Caption: A hypothetical signaling pathway illustrating the inhibitory action of a compound like this compound.

Conclusion

While specific data on the solubility and stability of this compound in DMSO is not publicly available, this guide provides a robust framework for researchers to experimentally determine these crucial parameters for any small molecule of interest. Adherence to systematic protocols for solubility and stability assessment is essential for generating reliable and reproducible data in drug discovery and development. It is recommended that researchers apply these general principles to characterize their compounds, including any substance identified as this compound, within their own laboratory settings.

References

Navigating Preclinical Research: A Technical Guide to GSK984

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for researchers utilizing GSK984 in their experimental workflows. As the inactive enantiomer of the potent antiviral agent GSK983, this compound is an essential negative control for validating the specific effects of its active counterpart. This document provides a centralized repository of technical data, detailed experimental protocols, and a curated list of suppliers to streamline the procurement and application of this compound in a research setting.

Sourcing and Procurement of this compound

This compound is available for research purposes from several specialized chemical suppliers. When purchasing, it is crucial to obtain a certificate of analysis to ensure the compound's purity and identity.

Table 1: Commercial Suppliers of this compound

| Supplier | Catalog Number | Purity | Notes |

| MedChemExpress | HY-119098A | >98% | Inactive control for GSK983.[] |

| TargetMol | T32012 | 98% | Negative control probe for GSK983.[2] |

| Scientist.com | T32012 | 98% | Available through the TargetMol catalog.[2] |

Core Technical Data: this compound in Antiviral and Cytotoxicity Assays

This compound's primary role as a negative control is demonstrated by its lack of significant biological activity in assays where its enantiomer, GSK983, shows high potency. The following tables summarize the quantitative data from comparative studies.

Table 2: Comparative Antiviral Activity of GSK983 and this compound

| Virus | Cell Line | GSK983 EC₅₀ (nM) | This compound EC₅₀ (µM) |

| Adenovirus-5 | HFF | 21 | > 10 |

| Polyoma virus SV40 | Vero | 7.5 | Not specified, but inactive |

| Epstein-Barr virus (EBV) | IM9 | 16 | Not specified, but inactive |

| Human Papillomavirus (HPV) | W12 | Not specified, but active | Not specified, but inactive |

Data sourced from Harvey R, et al. Antiviral Res. 2009.[3]

Table 3: Comparative Cytotoxicity of GSK983 and this compound

| Cell Line | GSK983 CC₅₀ (nM) | This compound CC₅₀ (nM) |

| Human Foreskin Fibroblasts (HFF) | 55,000 | Similar to GSK983 |

| Peripheral Blood Mononuclear Cells (PBMCs) | > 10,000 | Similar to GSK983 |

| Human Umbilical Vein Endothelial Cells (HUVEC) | > 10,000 | Similar to GSK983 |

Data sourced from Harvey R, et al. Antiviral Res. 2009.[3]

Signaling Pathway: Mechanism of Action of the Active Probe GSK983

GSK983 exerts its antiviral and antiproliferative effects by inhibiting the host cell enzyme dihydroorotate dehydrogenase (DHODH). DHODH is a critical enzyme in the de novo pyrimidine synthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis. By blocking this pathway, GSK983 deprives rapidly replicating viruses and cancer cells of the necessary building blocks for proliferation. This compound, being the inactive enantiomer, does not inhibit DHODH and therefore does not elicit these downstream effects.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the activity of this compound and its active counterpart.

Cell Proliferation/Cytotoxicity (MTS Assay)

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (CC₅₀).

Materials:

-

96-well cell culture plates

-

Complete cell culture medium

-

Cells of interest (e.g., HFF, Vero)

-

This compound and GSK983, dissolved in DMSO

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound and GSK983 in complete medium. The final DMSO concentration should be less than 0.5%.

-

Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium and DMSO only as a vehicle control, and wells with medium only as a blank.

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC₅₀ values.

Antiviral Activity (Adenovirus Replication Inhibition Assay)

This protocol determines the concentration of a compound that inhibits viral replication by 50% (EC₅₀).

Materials:

-

96-well cell culture plates

-

Human Foreskin Fibroblasts (HFF)

-

Adenovirus-5

-

Infection medium (e.g., DMEM with 2% FBS)

-

This compound and GSK983, dissolved in DMSO

-

Reagents for quantifying viral DNA (e.g., qPCR) or viral protein (e.g., ELISA or Western blot)

Procedure:

-

Seed HFF cells in a 96-well plate and grow to confluence.

-

Prepare serial dilutions of this compound and GSK983 in infection medium.

-

Infect the cells with Adenovirus-5 at a multiplicity of infection (MOI) of 0.1 in the presence of the compound dilutions.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours.

-

Harvest the cells and supernatant.

-

Quantify the amount of viral replication. This can be done by:

-

qPCR: Extracting DNA and quantifying the number of viral genomes.

-

ELISA or Western Blot: Quantifying the expression of a late viral protein, such as the hexon protein.

-

-

Calculate the percentage of viral inhibition for each concentration relative to the untreated virus control and determine the EC₅₀ values.

References

A Comprehensive Review of GSK983 and its Enantiomer Gsk984: Antiviral Activity and Mechanism of Action

Introduction

This technical guide provides an in-depth literature review of the investigational compound GSK983 and its inactive enantiomer, Gsk984. GSK983 is a novel tetrahydrocarbazole that has demonstrated broad-spectrum antiviral activity against a variety of DNA viruses.[1][2][3] This document, intended for researchers, scientists, and drug development professionals, summarizes the current understanding of GSK983's mechanism of action, its inhibitory effects on viral replication and immortalized cell lines, and key quantitative data from published studies. The role of this compound as a negative control in these studies will also be elucidated.

Core Compound Profiles

-

GSK983: A potent antiviral agent identified as a dihydroorotate dehydrogenase (DHODH) inhibitor.[4][5] Its chemical name is N-[(1R)-6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide.

-

This compound: The enantiomer of GSK983, which has been shown to be inactive and is used as a negative control probe in experiments to demonstrate the stereospecificity of GSK983's activity.

Quantitative Data Summary

The antiviral and cytotoxic activities of GSK983 have been quantified across various viruses and cell lines. The following tables summarize the key findings from the literature.

Table 1: Antiviral Activity of GSK983 against Various Viruses

| Virus | Cell Line | EC50 (nM) | Reference |

| Adenovirus-5 (Ad-5) | Human Foreskin Fibroblasts (HFF) | 5-20 | |

| Polyoma virus SV-40 | Vero | 5-20 | |

| Human Papillomavirus (HPV) | 5-20 | ||

| Epstein-Barr Virus (EBV) | 5-20 |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Table 2: Inhibitory Activity of GSK983 against Immortalized Cell Lines

| Cell Line | Immortalizing Agent | EC50 (nM) | Reference |

| IM9 | EBV | 10-40 | |

| B-LCL 5/2/1 | EBV | 10-40 | |

| MT4 | HTLV-1 | 10-40 | |

| Various Cell Lines | HPV, SV40, Ad-5 | 10-40 |

EC50 values in this context refer to the concentration that inhibits cell growth by 50%.

Table 3: Cytotoxicity of GSK983 in Primary Cells

| Cell Type | CC50 (µM) | Reference |

| Keratinocytes | >10 | |

| Fibroblasts | >10 | |

| Lymphocytes | >10 | |

| Endothelial Cells | >10 | |

| Bone Marrow Progenitor Cells | >10 |

CC50 (Half-maximal cytotoxic concentration) is the concentration of a substance that exhibits 50% cytotoxicity.

Mechanism of Action

Initial studies suggested that GSK983 acts on a host cellular target rather than a viral protein, as evidenced by its broad-spectrum activity and its induction of a subset of interferon-stimulated genes. Subsequent research identified the specific host target as dihydroorotate dehydrogenase (DHODH) , a key enzyme in the de novo pyrimidine biosynthesis pathway. By inhibiting DHODH, GSK983 depletes the intracellular pool of pyrimidines, which are essential for the synthesis of DNA and RNA, thereby inhibiting the replication of rapidly proliferating viruses and cancer cells.

dot

Caption: GSK983 inhibits DHODH, a key enzyme in pyrimidine synthesis.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the evaluation of GSK983.

Antiviral Assays

-

Adenovirus-5 Replication Assay:

-

Human Foreskin Fibroblasts (HFF) are plated in 96-well plates.

-

Cells are infected with Adenovirus-5 at a specific multiplicity of infection (MOI).

-

After a 2-hour incubation, the virus is removed, and fresh medium containing serial dilutions of GSK983 or this compound (as a negative control) is added.

-

The plates are incubated for 72 hours.

-

Viral DNA is quantified from cell lysates using a quantitative polymerase chain reaction (qPCR) with primers specific for an adenoviral gene.

-

Cell viability is assessed in parallel using an MTS assay to determine the cytotoxic effects of the compound.

-

-

SV40 Replication Assay:

-

Vero cells are plated and infected with SV40 virus.

-

Similar to the adenovirus assay, the virus is removed and replaced with media containing the test compounds.

-

After a 72-hour incubation, SV40 DNA is quantified by qPCR.

-

Cell growth is measured in parallel using an MTS assay.

-

Cell Proliferation and Cytotoxicity Assays

-

MTS Assay:

-

Cells are plated in 96-well plates and treated with various concentrations of GSK983.

-

After the desired incubation period (e.g., 72 hours), a solution containing a tetrazolium compound (MTS) and an electron coupling reagent is added to each well.

-

The plates are incubated for 1-4 hours at 37°C.

-

The absorbance is read at 490 nm, which is proportional to the number of viable cells.

-

-

CellTiter-Glo® Luminescent Cell Viability Assay:

-

This assay is used as an alternative to the MTS assay to measure cell viability based on the quantification of ATP.

-

Cells are treated with the compound as described above.

-

The CellTiter-Glo® reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Luminescence is measured using a plate reader.

-

dot

Caption: A typical experimental workflow for evaluating antiviral efficacy.

Conclusion

GSK983 is a potent, broad-spectrum antiviral compound that acts by inhibiting the host enzyme DHODH, a critical component of the de novo pyrimidine biosynthesis pathway. Its activity is stereospecific, as demonstrated by the lack of activity of its enantiomer, this compound. The compound has shown efficacy against a range of DNA viruses and immortalized cell lines at nanomolar concentrations, with significantly lower cytotoxicity against primary cells, indicating a favorable selectivity index. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of DHODH inhibitors as a promising class of antiviral agents.

References

- 1. GSK983: a novel compound with broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. GSK983: A novel compound with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Enhancing the Antiviral Efficacy of RNA-Dependent RNA Polymerase Inhibition by Combination with Modulators of Pyrimidine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of Enantiomers in Antiviral Drug Discovery: A Technical Guide

Introduction

In the realm of antiviral drug discovery and development, the three-dimensional structure of a molecule is paramount. Chirality, the property of a molecule being non-superimposable on its mirror image, gives rise to pairs of stereoisomers known as enantiomers. While enantiomers possess identical physical and chemical properties in an achiral environment, their interactions with the chiral biological systems of the human body—such as enzymes and receptors—can differ dramatically. This guide provides an in-depth technical exploration of the significance of enantiomers in the design, development, and application of antiviral therapeutics, tailored for researchers, scientists, and drug development professionals.

The Principle of Stereoselectivity in Antiviral Therapy

The biological machinery that viruses co-opt for replication is inherently chiral. Viral enzymes, such as proteases and polymerases, have highly specific three-dimensional active sites. Consequently, the two enantiomers of a chiral antiviral drug can exhibit profound differences in their pharmacological and toxicological profiles. One enantiomer, the eutomer, may be responsible for the desired therapeutic activity, while the other, the distomer, could be less active, inactive, or even contribute to adverse effects.[1] This differential interaction is the cornerstone of stereoselectivity in pharmacology.

Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have long recognized the importance of stereochemistry in drug development. Since the 1990s, guidelines have been in place that necessitate the characterization of individual enantiomers and the justification for marketing a racemic mixture (a 50:50 mixture of both enantiomers) versus a single-enantiomer product.[2][3]

A key strategy in pharmaceutical development is the "chiral switch," which involves the development of a single-enantiomer drug from a previously approved racemate.[4][5] This can lead to improved therapeutic indices, simplified pharmacokinetic profiles, and reduced potential for drug-drug interactions.

Quantitative Comparison of Antiviral Enantiomers

The differential effects of enantiomers are not merely qualitative but can be quantified through various assays. The following tables summarize key data for representative chiral antiviral drugs, illustrating the significant disparities in their biological activity.

Table 1: In Vitro Antiviral Efficacy of Enantiomers

| Drug Class | Antiviral Drug | Enantiomer | Target Virus | Efficacy (IC50) | Reference(s) |

| HIV Capsid Inhibitor | PF74 | (S)-PF74 | HIV-1 | 1.5 µM | |

| (R)-PF74 | HIV-1 | 19 µM | |||

| Nucleoside Reverse Transcriptase Inhibitor | Lamivudine (3TC) | L-(-)-enantiomer | HIV-1, HBV | Active | |

| D-(+)-enantiomer | Less Active/More Toxic | ||||

| Nucleoside Reverse Transcriptase Inhibitor | Emtricitabine (FTC) | (-)-enantiomer | HIV-1, HBV | Active | |

| (+)-enantiomer | Less Active |

Table 2: Comparative Pharmacokinetics of Chiral Antivirals

| Drug | Enantiomer | Key Pharmacokinetic Parameter | Value | Reference(s) |

| Lamivudine | L-(-)-enantiomer | Oral Bioavailability | ~82% in adults | |

| Intracellular Half-life (in HIV-infected cells) | up to 15.5 hours | |||

| Darunavir | Single enantiomer presented | Terminal Elimination Half-life (with ritonavir) | 15 hours | |

| Plasma Protein Binding | ~95% |

Mechanisms of Action: A Stereochemical Perspective

The stereochemistry of an antiviral drug directly influences its interaction with the viral target. This is exemplified by two major classes of anti-HIV agents: nucleoside reverse transcriptase inhibitors (NRTIs) and protease inhibitors.

Nucleoside Reverse Transcriptase Inhibitors (NRTIs)

NRTIs, such as lamivudine and emtricitabine, are prodrugs that must be phosphorylated intracellularly to their active triphosphate form. These active metabolites then compete with natural nucleosides for incorporation into the growing viral DNA chain by the viral reverse transcriptase. The unnatural L-configuration of therapeutically used NRTIs like lamivudine is crucial. While human DNA polymerases have a strong preference for natural D-nucleosides, the viral reverse transcriptase is less selective and can incorporate the L-enantiomer. Once incorporated, the L-nucleoside analogue acts as a chain terminator, halting viral DNA synthesis. The D-enantiomers of these drugs are often poorer substrates for the viral enzyme and can have a higher affinity for human mitochondrial DNA polymerase, leading to increased toxicity.

Figure 1. Mechanism of L-Nucleoside Reverse Transcriptase Inhibitors.

HIV Protease Inhibitors

HIV protease is a homodimeric aspartic protease that cleaves viral polyproteins into functional enzymes and structural proteins, a step essential for the maturation of infectious virions. Protease inhibitors are designed as peptidomimetics that fit into the active site of the enzyme, blocking its function. The active site is exquisitely sensitive to the stereochemistry of the inhibitor. For instance, the development of darunavir involved optimizing the stereochemistry of its ligands to maximize hydrogen bonding interactions with the protease backbone, leading to high potency against both wild-type and drug-resistant viral strains. The precise three-dimensional arrangement of the inhibitor's functional groups is critical for effective binding and inhibition.

Figure 2. Inhibition of HIV Protease by a Chiral Inhibitor.

Experimental Protocols

The development of single-enantiomer antiviral drugs relies on robust experimental methods for their synthesis, separation, and analysis.

Asymmetric Synthesis of Entecavir

Entecavir is a potent carbocyclic nucleoside analogue used for the treatment of Hepatitis B. Its synthesis requires precise stereocontrol.

Objective: To synthesize the enantiomerically pure (+)-entecavir.

Key Steps:

-

Kinetic Resolution: A lipase-mediated kinetic resolution of a racemic precursor, such as 4-hydroxycyclopent-2-enone, is employed to selectively acylate one enantiomer, allowing for the separation of the two.

-

Stereocontrolled Michael Addition: A copper-catalyzed Michael addition-elimination reaction is used to introduce a side chain with the correct stereochemistry.

-

Cyclization: An intramolecular radical addition can be used to form the densely substituted cyclopentene core.

-

Coupling and Deprotection: The carbocyclic core is coupled with a protected guanine base via a Mitsunobu reaction, followed by deprotection steps to yield the final product.

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the enantiomers of a chiral antiviral drug (e.g., hydroxychloroquine).

Methodology:

-

Column: A chiral stationary phase (CSP) column, such as a Chiralpak AD-H (polysaccharide-based), is used.

-

Mobile Phase: A normal-phase mobile phase is typically employed, consisting of a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol. A small amount of an amine additive (e.g., diethylamine, DEA) is often included to improve peak shape for basic compounds. A typical mobile phase could be n-hexane:isopropanol (93:7, v/v) with 0.5% DEA.

-

Flow Rate: A constant flow rate, for example, 0.8 mL/min, is maintained.

-

Detection: UV detection at a wavelength appropriate for the analyte (e.g., 343 nm for hydroxychloroquine) is used.

-

Quantification: The enantiomeric excess (% ee) is determined by comparing the peak areas of the two enantiomers in the chromatogram.

Figure 3. Experimental Workflow for Chiral HPLC Separation.

Enzymatic Resolution of a Racemic Precursor

Objective: To separate the enantiomers of a racemic alcohol, a common intermediate in antiviral synthesis, using a lipase.

Methodology:

-

Enzyme Selection: A suitable lipase, such as Pseudomonas cepacia Lipase (lipase PS) or Candida antarctica Lipase B (CAL-B), is selected based on screening for high enantioselectivity.

-

Reaction Setup: The racemic alcohol is dissolved in a suitable organic solvent (e.g., tert-butyl methyl ether) or a buffered aqueous solution.

-

Acyl Donor: An acyl donor, such as vinyl acetate, is added to the reaction mixture for transesterification.

-

Reaction Conditions: The reaction is carried out at a controlled temperature (e.g., room temperature) with stirring. The progress is monitored by a suitable technique like gas chromatography (GC) or HPLC until approximately 50% conversion is reached.

-

Separation: At 50% conversion, the mixture contains one enantiomer as the unreacted alcohol and the other as the acetylated ester. These can be separated using standard chromatographic techniques (e.g., column chromatography). The ester can then be hydrolyzed to yield the other enantiomer.

Conclusion

The consideration of stereochemistry is not merely an academic exercise but a critical component of modern antiviral drug discovery. The distinct pharmacological and toxicological profiles of enantiomers necessitate their individual evaluation to develop safer and more effective therapies. As demonstrated with key antiviral agents like NRTIs and protease inhibitors, the eutomer is often responsible for the therapeutic benefit, while the distomer can be inactive or contribute to off-target effects. Advanced techniques in asymmetric synthesis and chiral analysis have enabled the development of single-enantiomer drugs, leading to optimized treatment regimens. For drug development professionals, a thorough understanding and application of stereochemical principles are indispensable for navigating the regulatory landscape and ultimately delivering superior antiviral medicines to patients.

References

- 1. Enantioselectivity of the antiviral effects of nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antimicrobial strategies: inhibition of viral polymerases by 3'-hydroxyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lamivudine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Mechanisms of inhibition of viral RNA replication by nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Total chemical synthesis of a D-enzyme: the enantiomers of HIV-1 protease show reciprocal chiral substrate specificity [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Decisive Role of Stereochemistry in Antiviral Drug Efficacy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a critical determinant of its biological activity. In the realm of antiviral drug development, understanding and controlling stereospecificity is paramount for designing potent and safe therapeutics. This technical guide delves into the core principles of stereospecificity in antiviral compounds, providing a comprehensive overview of key examples, experimental methodologies for their characterization, and the underlying molecular mechanisms.

Introduction to Stereospecificity in Antiviral Therapy

Chirality, the property of a molecule that is non-superimposable on its mirror image, gives rise to stereoisomers. These include enantiomers (mirror images) and diastereomers (non-mirror image stereoisomers). While possessing the same chemical formula and connectivity, stereoisomers can exhibit vastly different pharmacological and toxicological profiles. This is because biological targets, such as viral enzymes and host cell receptors, are themselves chiral and interact stereospecifically with drug molecules.

Furthermore, some antiviral agents can exist as tautomers, which are isomers that readily interconvert through a chemical reaction. The equilibrium between tautomeric forms can significantly influence a drug's mechanism of action, particularly for nucleoside analogs that mimic natural nucleic acid bases. This guide will explore the profound impact of these stereochemical nuances on the efficacy of prominent antiviral drugs.

Case Studies: Stereospecificity in Action

Remdesivir: A Tale of Two Diastereomers

Remdesivir is a prodrug of an adenosine nucleotide analog that has demonstrated broad-spectrum antiviral activity against RNA viruses, including SARS-CoV-2.[1][2] A critical feature of Remdesivir is the presence of a chiral phosphorus center, leading to two diastereomers: the (Sp) and (Rp) epimers.

The (Sp)-diastereomer is the biologically active form. Following administration, Remdesivir enters the host cell and is metabolized to its active triphosphate form. This active metabolite is then incorporated into the nascent viral RNA chain by the RNA-dependent RNA polymerase (RdRp), causing delayed chain termination and inhibiting viral replication.[3][4]

Mechanism of Molnupiravir-induced lethal mutagenesis.

| Compound | Virus | Cell Line | EC50 (µM) | Reference |

| NHC (EIDD-1931) | SARS-CoV-2 | Vero | 0.3 | [5] |

| MERS-CoV | Vero | 0.56 | ||

| Influenza A (H1N1) | MDCK | - | ||

| Influenza B | MDCK | - |

Table 2: Antiviral Activity of NHC, the Active Metabolite of Molnupiravir. This table shows the EC50 values of NHC against various RNA viruses.

Favipiravir: The Role of Keto-Enol Tautomerism

Favipiravir is another broad-spectrum antiviral agent that targets the viral RdRp. It also exists in tautomeric forms, primarily a keto and an enol form. The enol form is generally more stable in solution, but the keto form is believed to be the one that, after conversion to its triphosphate, is recognized by the viral polymerase. The incorporation of favipiravir-ribofuranosyl-5'-triphosphate into the viral RNA chain can lead to chain termination or mutagenesis. The equilibrium between the keto and enol forms can be influenced by the solvent environment.

| Tautomer | Environment | Relative Stability | Reference |

| Enol | Gas Phase | More Stable | |

| Apolar Solvent | More Stable | ||

| Keto | Polar/Aqueous Solvent | Favored |

Table 3: Relative Stability of Favipiravir Tautomers. This table summarizes the favored tautomeric form of Favipiravir in different environments.

Sofosbuvir: Diastereoselectivity in Hepatitis C Treatment

Sofosbuvir is a cornerstone in the treatment of Hepatitis C virus (HCV) infection. It is a phosphoramidate prodrug of a uridine nucleotide analog. Similar to Remdesivir, Sofosbuvir has a chiral phosphorus center, resulting in two diastereomers, (Sp) and (Rp). The (Sp)-diastereomer is the active compound that effectively inhibits the HCV NS5B RNA-dependent RNA polymerase. The synthesis of Sofosbuvir as a single (Sp)-diastereomer is a critical aspect of its manufacturing process to ensure its therapeutic efficacy.

| Diastereomer | Target | Activity |

| (Sp)-Sofosbuvir | HCV NS5B Polymerase | Potent Inhibitor |

| (Rp)-Sofosbuvir | HCV NS5B Polymerase | Significantly Less Active |

Table 4: Differential Activity of Sofosbuvir Diastereomers.

Oseltamivir: Stereochemical Requirements for Neuraminidase Inhibition

Oseltamivir (Tamiflu) is an antiviral drug used to treat and prevent influenza A and B virus infections. It is a prodrug that is hydrolyzed in the liver to its active form, oseltamivir carboxylate. This active metabolite is a potent and selective inhibitor of the viral neuraminidase enzyme, which is crucial for the release of new virus particles from infected cells. Oseltamivir has three chiral centers, leading to eight possible stereoisomers. The clinically used drug is a single stereoisomer, and studies have shown that other stereoisomers have significantly reduced or no inhibitory activity against neuraminidase.

| Stereoisomer | Influenza Neuraminidase Inhibition (IC50) | Reference |

| Oseltamivir Carboxylate (Active form) | Potent (nM range) | |

| Other Diastereomers | Significantly weaker or inactive |

Table 5: Stereospecificity of Oseltamivir's Antiviral Activity.

Experimental Protocols for Stereochemical Analysis

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating and quantifying stereoisomers. The choice of the chiral stationary phase (CSP) is critical for achieving successful separation.

General Protocol for Chiral HPLC Separation of Antiviral Drugs:

-

Column Selection: Select an appropriate chiral stationary phase (e.g., polysaccharide-based, protein-based, or cyclodextrin-based) based on the chemical properties of the antiviral compound.

-

Mobile Phase Optimization:

-

For normal-phase HPLC, a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol, ethanol) is typically used.

-

For reverse-phase HPLC, a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile, methanol) is employed.

-

The ratio of the solvents, the pH of the aqueous phase, and the addition of additives (e.g., acids, bases) are optimized to achieve baseline separation of the stereoisomers.

-

-

Instrumentation and Detection:

-

Use a standard HPLC system equipped with a UV detector set at the maximum absorbance wavelength of the analyte.

-

Maintain a constant column temperature to ensure reproducible retention times.

-

-

Sample Preparation: Dissolve the antiviral drug sample in a suitable solvent, compatible with the mobile phase, at a known concentration.

-

Injection and Data Analysis:

-

Inject a fixed volume of the sample onto the column.

-

Record the chromatogram and identify the peaks corresponding to each stereoisomer based on their retention times.

-

Quantify the amount of each stereoisomer by integrating the peak areas.

-

Experimental Workflow for Chiral HPLC

Workflow for chiral separation by HPLC.

In Vitro Antiviral Activity Assays

Cytopathic Effect (CPE) Reduction Assay:

This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).

-

Cell Seeding: Seed a suitable host cell line in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.

-

Compound Preparation: Prepare serial dilutions of the test compounds (each stereoisomer) in cell culture medium.

-

Infection and Treatment:

-

Infect the cell monolayer with a pre-titered amount of virus.

-

Immediately after infection, add the different concentrations of the test compounds to the wells.

-

Include control wells with uninfected cells (cell control) and infected, untreated cells (virus control).

-

-

Incubation: Incubate the plates at the optimal temperature and CO2 concentration for the specific virus and cell line until CPE is observed in approximately 80-90% of the virus control wells.

-

Quantification of Cell Viability:

-

Remove the medium and add a solution of a vital stain (e.g., Neutral Red or Crystal Violet) to stain the viable cells.

-

After incubation, wash the cells and solubilize the dye.

-

Measure the absorbance at a specific wavelength using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration relative to the cell and virus controls.

-

Determine the 50% effective concentration (EC50) – the concentration of the compound that inhibits CPE by 50% – by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

-

Similarly, determine the 50% cytotoxic concentration (CC50) in uninfected cells to assess the compound's toxicity.

-

Calculate the Selectivity Index (SI = CC50/EC50), where a higher value indicates a more promising antiviral candidate.

-

HCV Replicon Assay (for Sofosbuvir):

This cell-based assay is used to evaluate the activity of anti-HCV compounds. It utilizes a subgenomic HCV RNA that can replicate in a human hepatoma cell line (e.g., Huh-7).

-

Cell Culture: Maintain Huh-7 cells harboring the HCV replicon. The replicon often contains a reporter gene (e.g., luciferase) for easy quantification of replication.

-

Compound Treatment: Seed the replicon-containing cells in a 96-well plate and treat them with serial dilutions of the test compounds (Sofosbuvir diastereomers).

-

Incubation: Incubate the plates for a defined period (e.g., 72 hours).

-

Quantification of Replicon Replication:

-

If a luciferase reporter is used, lyse the cells and measure the luciferase activity.

-

Alternatively, quantify the HCV RNA levels using quantitative real-time PCR (qRT-PCR).

-

-

Data Analysis: Calculate the EC50 value for each diastereomer, which is the concentration that inhibits HCV replication by 50%.

Conclusion

The stereospecificity of antiviral compounds is not a mere academic curiosity but a fundamental principle that dictates their therapeutic success. As demonstrated by the examples of Remdesivir, Molnupiravir, Favipiravir, Sofosbuvir, and Oseltamivir, subtle differences in the three-dimensional arrangement of atoms can have a profound impact on a drug's interaction with its biological target, its metabolic fate, and ultimately its antiviral efficacy and safety profile.

For researchers and drug development professionals, a deep understanding of stereochemistry is indispensable. The ability to selectively synthesize and characterize the desired stereoisomer is a critical step in the development of novel antiviral agents. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of the stereospecific properties of antiviral candidates, paving the way for the design of more potent, selective, and safer therapies to combat viral diseases. The continued exploration of the intricate relationship between molecular structure and biological function will undoubtedly fuel the next generation of antiviral drug discovery.

References

Methodological & Application

Application Notes: GSK984 as a Negative Control for In Vitro Antiviral Assays

Introduction

The development of broad-spectrum antiviral agents, particularly those targeting host cellular factors, represents a promising strategy to combat a wide range of viral infections and address the challenge of drug resistance.[1] One such compound is GSK983, a novel tetrahydrocarbazole that inhibits the replication of various DNA viruses.[1][2] A critical aspect of characterizing the activity of a specific drug candidate is to demonstrate that its biological effects are due to specific interactions with its target, rather than non-specific or off-target effects. This is often achieved by using a closely related but inactive control molecule. GSK984, the enantiomer of GSK983, serves as an ideal negative control for this purpose.

The Role of Chirality: GSK983 (Eutomer) and this compound (Distomer)

Many organic molecules, including pharmaceuticals, are chiral, meaning they exist as two non-superimposable mirror images called enantiomers.[3][4] Although chemically identical, enantiomers can have vastly different pharmacological, toxicological, and metabolic properties because biological systems, such as enzymes and receptors, are also chiral. The more active enantiomer is termed the "eutomer," while the less active one is the "distomer."

GSK983 is the eutomer, exhibiting potent antiviral activity. Its enantiomer, this compound, is the distomer and is significantly less active. The use of this compound in parallel with GSK983 in antiviral assays is essential to demonstrate the stereospecificity of the antiviral effect, providing strong evidence that the activity is mediated by a specific molecular target.

Mechanism of Action

Subsequent research has identified the host cell enzyme dihydroorotate dehydrogenase (DHODH) as the molecular target of GSK983. DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA. By inhibiting DHODH, GSK983 depletes the intracellular pool of pyrimidines, which are vital building blocks for viral genome replication. The significant difference in activity between GSK983 and this compound implies that only the specific three-dimensional structure of GSK983 can effectively bind to and inhibit DHODH. Preliminary studies also indicated that GSK983 induces a subset of interferon-stimulated genes (ISGs), which may contribute to its antiviral state.

Summary of Antiviral Activity and Cytotoxicity

The following tables summarize the quantitative data for GSK983 and its inactive enantiomer, this compound, from in vitro antiviral and cytotoxicity assays. The data clearly illustrates the potent and specific activity of GSK983 compared to the relative inactivity of this compound.

Table 1: In Vitro Antiviral Activity of GSK983 vs. This compound

| Virus Target | Cell Line | Assay Type | GSK983 EC₅₀ (nM) | This compound EC₅₀ (nM) | Selectivity Index (SI) for GSK983 |

| Adenovirus-5 | HFF | DNA Reduction (qPCR) | 21 ± 4 | >10,000 | >2600 |

| SV40 | Vero | DNA Reduction (qPCR) | 7.5 ± 1.5 | Not Reported | >1100 |

| HPV-16 | W12 | DNA Reduction (qPCR) | 3.3 ± 0.5 | 6900 ± 680 | >12,000 |

| EBV | Raji | DNA Reduction (qPCR) | 12 ± 1 | Not Reported | >1600 |

EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. Selectivity Index (SI) is calculated as CC₅₀ / EC₅₀. Data for SI calculation is derived from Table 2.

Table 2: In Vitro Cytotoxicity of GSK983 vs. This compound

| Cell Line | Assay Type | GSK983 CC₅₀ (nM) | This compound CC₅₀ (nM) |

| Human Foreskin Fibroblasts (HFF) | MTS Assay | 55,000 | Not Reported |

| Human Keratinocytes (HKC) | MTS Assay | 40,000 | Not Reported |

| W12 (HPV-immortalized) | MTS Assay | 17,000 | 17,000 ± 3600 |

| Vero (Immortalized) | MTS Assay | 8,500 | Not Reported |

| Raji (EBV-positive) | MTS Assay | 20,000 | Not Reported |

CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%.

Visualizations

Caption: Role of an Inactive Enantiomer in Target Validation.

Caption: Mechanism of Action of GSK983 via DHODH Inhibition.

Caption: General Workflow for In Vitro Antiviral Assays.

Experimental Protocols

Protocol 1: Adenovirus Replication Inhibition Assay (qPCR-based)

This protocol describes a method to determine the 50% effective concentration (EC₅₀) of a compound against adenovirus by quantifying the reduction in viral DNA using quantitative PCR (qPCR).

Materials:

-

Host cells susceptible to adenovirus (e.g., A549 or Human Foreskin Fibroblasts - HFF)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Adenovirus stock of known titer (e.g., HAdV-C5)

-

GSK983 and this compound stock solutions (e.g., 10 mM in DMSO)

-

96-well tissue culture plates

-

DNA extraction kit

-

qPCR master mix (SYBR Green or probe-based)

-

Primers specific for an adenovirus gene (e.g., hexon) and a host cell gene (e.g., GAPDH)

-

qPCR instrument

Procedure:

-

Cell Seeding:

-

Trypsinize and count host cells.

-

Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of infection (e.g., 1 x 10⁴ cells/well).

-

Incubate overnight at 37°C, 5% CO₂.

-

-

Compound Preparation and Treatment:

-

Prepare serial dilutions of GSK983 and this compound in growth medium. A typical concentration range would be from 1 nM to 100 µM.

-

Include a "vehicle control" (medium with the same final concentration of DMSO as the highest compound concentration, typically ≤0.5%).

-

Remove the old medium from the cells and add 100 µL of the compound dilutions to the appropriate wells.

-

-

Viral Infection:

-

Dilute the adenovirus stock in growth medium to achieve a desired multiplicity of infection (MOI), for example, MOI = 0.1.

-

Add the diluted virus to all wells except the "cell control" (uninfected) wells.

-

Incubate the plates at 37°C, 5% CO₂ for the desired replication period (e.g., 48-72 hours).

-

-

DNA Extraction:

-

After incubation, lyse the cells directly in the wells or harvest the cells and supernatant.

-

Extract total DNA using a commercial DNA extraction kit according to the manufacturer's protocol.

-

Elute the DNA in an appropriate volume (e.g., 50 µL).

-

-

Quantitative PCR (qPCR):

-

Prepare a qPCR master mix containing SYBR Green or a specific probe, forward and reverse primers for the viral gene, and polymerase.

-

Add a standard amount of template DNA (e.g., 5 µL) to each qPCR reaction.

-

Run the qPCR using a standard thermal cycling protocol.

-

Quantify the viral DNA copies by comparing the Ct values to a standard curve of a plasmid containing the target viral gene sequence.

-

-

Data Analysis:

-

Normalize the viral DNA copy number to a housekeeping gene to account for any differences in cell number.

-

Calculate the percentage of viral inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage inhibition against the log of the compound concentration and use non-linear regression analysis to determine the EC₅₀ value.

-

Protocol 2: Cytotoxicity Assay (MTS-based)

This protocol is used to determine the 50% cytotoxic concentration (CC₅₀) of a compound, which is a measure of its toxicity to the host cells. This should be run in parallel with the antiviral assay using the same cell line and incubation conditions.

Materials:

-

Host cells (same as in the antiviral assay)

-

Complete growth medium

-

GSK983 and this compound stock solutions

-

96-well tissue culture plates (opaque-walled plates are recommended for colorimetric assays)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution)

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at the same density as the antiviral assay.

-

Include wells for "cell control" (untreated cells) and "background control" (medium only).

-

Incubate overnight at 37°C, 5% CO₂.

-

-

Compound Treatment:

-

Prepare serial dilutions of GSK983 and this compound in growth medium, matching the concentrations used in the antiviral assay.

-

Remove the old medium and add 100 µL of the compound dilutions to the appropriate wells.

-

Incubate for the same duration as the antiviral assay (e.g., 48-72 hours) at 37°C, 5% CO₂.

-

-

MTS Reagent Addition:

-

Add 20 µL of MTS reagent directly to each well.

-

Incubate the plate for 1-4 hours at 37°C, 5% CO₂. The optimal incubation time may vary depending on the cell type and should be determined empirically.

-

-

Absorbance Measurement:

-

Gently shake the plate to ensure uniform color distribution.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the background control wells from all other absorbance readings.

-

Calculate the percentage of cell viability for each compound concentration relative to the vehicle control (which is set to 100% viability).

-

Plot the percentage viability against the log of the compound concentration and use non-linear regression analysis to determine the CC₅₀ value.

-

References

Application Notes and Protocols: Utilizing GSK984 as a Negative Control

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidance and protocols for the proper use of GSK984 as a negative control in biomedical research. Adherence to these guidelines will enhance the rigor and reproducibility of experimental findings.

Introduction to this compound and the Principle of Negative Controls

This compound is an essential tool for robust scientific inquiry, serving as an inactive control probe for its active counterpart, GSK983, a known inhibitor of dihydroorotate dehydrogenase (DHODH).[1] The fundamental principle of a negative control is to establish a baseline and ensure that an observed experimental effect is genuinely due to the specific variable being tested, rather than nonspecific effects or artifacts.[2][3] In pharmacology and drug development, an ideal negative control is a molecule that is structurally highly similar to the active compound but is devoid of biological activity against the intended target. This compound fulfills this role for GSK983, allowing researchers to differentiate the specific effects of DHODH inhibition from any potential off-target or compound-related effects.

The use of a structurally related inactive control is superior to vehicle-only controls (e.g., DMSO) as it helps to account for any unforeseen effects of the chemical scaffold itself. This ensures that the biological outcome is a direct consequence of the active compound's engagement with its target.

Key Applications of this compound

This compound is intended for use in parallel with its active counterpart, GSK983, in a variety of experimental contexts. Its primary applications include:

-

Validating On-Target Effects: By demonstrating that this compound fails to elicit the same biological response as GSK983, researchers can more confidently attribute the observed effects of GSK983 to the inhibition of DHODH.

-

Identifying Off-Target or Toxic Effects: If both GSK983 and this compound produce a similar, unanticipated biological effect, this suggests an off-target activity or general cytotoxicity related to the chemical structure, rather than specific inhibition of DHODH.

-